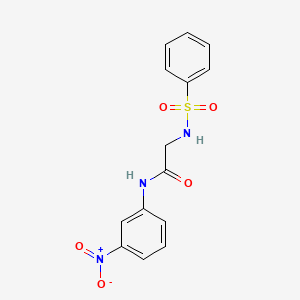![molecular formula C16H17N3O4 B5739080 N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)
N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide, also known as DMNQ, is a chemical compound that belongs to the class of quinone compounds. DMNQ is a potent electron acceptor that has been widely used in scientific research to investigate various biological processes.
作用机制
N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide acts as an electron acceptor in biological systems, accepting electrons from reduced substrates such as NADH and succinate. This process leads to the formation of superoxide anion radicals and other ROS, which can then participate in various biological processes such as signaling and apoptosis.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide has been shown to induce oxidative stress and mitochondrial dysfunction in cells, leading to cell death in some cases. It has also been shown to activate various signaling pathways, including the JNK and p38 MAPK pathways. N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide has been used as a tool to study the effects of ROS on cellular processes and to investigate the role of redox signaling pathways in disease.
实验室实验的优点和局限性
One advantage of using N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide in lab experiments is its potent electron accepting ability, which allows for the generation of large amounts of ROS. This can be useful in studies of oxidative stress and redox signaling pathways. However, N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide can also be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its multiple effects on cellular processes.
未来方向
There are several future directions for research involving N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide. One area of interest is the role of N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide in aging and age-related diseases, as oxidative stress has been implicated in these processes. Another area of interest is the development of new compounds that can selectively target redox signaling pathways, which could have therapeutic potential in various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide and its effects on cellular processes.
合成方法
N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with N,N-dimethylaniline in the presence of a base such as sodium carbonate. The resulting intermediate is then treated with sodium hydride to form N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide.
科学研究应用
N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide has been widely used in scientific research to investigate various biological processes. It has been used as an electron acceptor in studies of mitochondrial respiration, as well as in studies of oxidative stress and redox signaling pathways. N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide has also been used to investigate the role of reactive oxygen species (ROS) in cell signaling and apoptosis.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18(2)13-7-5-12(6-8-13)17-16(20)11-4-9-15(23-3)14(10-11)19(21)22/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFKQFREPDUXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)

![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
